4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

Catalog No.
S1665638
CAS No.
21582-62-7
M.F
C7H8N2OS
M. Wt
168.22g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyr...

CAS Number

21582-62-7

Product Name

4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

IUPAC Name

4-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one

Molecular Formula

C7H8N2OS

Molecular Weight

168.22g/mol

InChI

InChI=1S/C7H8N2OS/c10-7-8-5-3-1-2-4(5)6(11)9-7/h1-3H2,(H2,8,9,10,11)

InChI Key

DEYBWHFFIAAFCU-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)NC(=O)NC2=S

Canonical SMILES

C1CC2=C(C1)NC(=O)NC2=S

Limited Availability of Information

Potential Research Areas

The structure of THP suggests potential applications in areas like:

  • Medicinal Chemistry: The core structure of THP contains a cyclopentapyrimidine ring, which is present in some bioactive molecules. Researchers might explore THP's potential as a scaffold for drug discovery [].
  • Heterocyclic Chemistry: THP is a heterocyclic compound, meaning it contains atoms other than carbon in its ring structure. Heterocyclic chemistry is a broad field of study, and THP could be of interest to researchers studying the properties and reactivity of similar compounds [].

Finding More Information

Here are some suggestions for finding more information on THP:

  • Chemical Databases: Search scientific databases like SciFinder or Reaxys using the CAS Registry Number for THP, which is 21582-62-7. These databases may contain information on the synthesis, properties, or biological activity of THP.
  • Patent Literature: Patent databases may contain information on the use of THP in inventions or industrial processes.

4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound characterized by its unique structural framework, which includes a thioxo group and a fused cyclopenta[d]pyrimidine ring system. The molecular formula of this compound is C7H8N2OSC_7H_8N_2OS with a molar mass of approximately 168.22 g/mol . Its structure features a thioxo group at the 4-position and a saturated hexahydro framework that contributes to its chemical reactivity and biological properties.

  • Enzyme inhibition: The molecule might bind to specific enzymes, potentially inhibiting their activity.
  • Ligand binding: It could act as a ligand and interact with various biomolecules, leading to cellular effects.
Typical of thioxo-containing heterocycles. One notable reaction is electrophilic heterocyclization, where the compound can react with electrophiles to form more complex structures. For instance, it can participate in nucleophilic substitutions or additions due to the presence of nucleophilic centers within its structure . Additionally, reactions involving isothiocyanates have been reported, leading to the formation of derivatives with potential biological activity .

4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one exhibits significant biological activities. Preliminary studies suggest that it may possess anticancer properties, as evidenced by in vitro assays demonstrating cytotoxic effects against various cancer cell lines . Furthermore, its interaction with specific molecular targets indicates potential as a therapeutic agent in treating diseases linked to these targets.

The synthesis of 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one typically involves the reaction of thiourea derivatives with suitable electrophiles. A common synthetic route includes heating an ethyl 2-aminothiophene derivative with isothiocyanates under reflux conditions . This method allows for the formation of the desired thioxo-pyrimidine structure while maintaining good yields.

This compound has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for the development of new anticancer agents or other therapeutic drugs targeting specific diseases. Additionally, its unique structural features could make it valuable in materials science or as a building block for synthesizing more complex organic molecules.

Interaction studies have shown that 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one interacts with various biological targets. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Molecular docking studies suggest that this compound binds effectively to certain enzymes or receptors involved in disease pathways .

Several compounds share structural similarities with 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
1-phenyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-onePhenyl group substitutionAnticancer activityEnhanced lipophilicity due to phenyl group
1-butyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-oneButyl group substitutionPotentially similar bioactivityIncreased hydrophobicity affecting pharmacokinetics
3-amino-2-thioxo-1H-cyclopenta[d]pyrimidin-4-oneAmino group additionAnticancer activityDifferent functional group leading to varied reactivity and bioactivity

These compounds demonstrate how variations in substituents can influence both biological activity and chemical properties while maintaining a core structural framework similar to that of 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one.

XLogP3

0.3

Dates

Modify: 2023-08-15

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